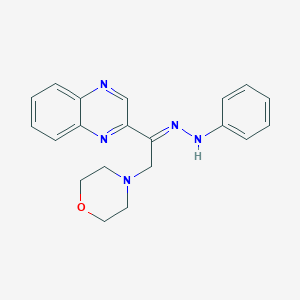![molecular formula C17H22N6O2 B282235 N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282235.png)
N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a tetraazolopyrimidine derivative that has been shown to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting viral RNA polymerase, which is essential for viral replication. N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory properties of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide can inhibit the replication of several viruses, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide can inhibit tumor growth in animal models and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is its relatively simple synthesis method, which makes it accessible to researchers. N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide also exhibits a range of biological activities, making it a promising compound for various scientific research applications. However, one limitation of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is the development of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide-based antiviral drugs. Studies have shown that N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide can inhibit the replication of several viruses, making it a promising candidate for the development of antiviral drugs. Another potential direction is the development of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide-based anticancer drugs. N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for the development of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 3-methoxybenzylamine with diethyl malonate and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to cyclization with hydrazine hydrate to obtain N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. The synthesis of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is relatively straightforward and can be carried out using standard laboratory equipment and reagents.
Scientific Research Applications
N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been shown to exhibit a range of biological activities, making it a promising compound for various scientific research applications. One of the most notable applications of N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is its antiviral activity. Studies have shown that N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide can inhibit the replication of several viruses, including hepatitis C virus, dengue virus, and Zika virus. N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C17H22N6O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H22N6O2/c1-5-22(6-2)16(24)14-11(3)18-17-19-20-21-23(17)15(14)12-8-7-9-13(10-12)25-4/h7-10,15H,5-6H2,1-4H3,(H,18,19,21) |
InChI Key |
OCPMFGJMXIKXNB-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CC(=CC=C3)OC)C |
SMILES |
CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CC(=CC=C3)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)

![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)